3-(1H-Pyrrol-1-YL)propan-1-amine
Overview
Description
3-(1H-Pyrrol-1-yl)propan-1-amine is a chemical compound that belongs to the class of organic compounds known as amines, specifically those containing a pyrrole ring. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom. The presence of the amine group makes this compound a potential intermediate for various chemical reactions and syntheses of more complex molecules.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been explored in several studies. For instance, a new protocol for the synthesis of tetrahydrodihydroxy-oxoindeno[1,2-b]pyrrole derivatives was developed using a three-component reaction involving primary amines, alkyl propiolates, and ninhydrin . This method could potentially be adapted for the synthesis of 3-(1H-Pyrrol-1-yl)propan-1-amine by choosing appropriate starting materials and reaction conditions. Another study reported the synthesis of 1,2-dihydropyridines and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones through a cascade reaction involving a primary amine . Although the primary amine used was methylamine, the methodology could provide insights into synthesizing pyrrole-containing amines.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex and is often characterized using techniques such as X-ray diffraction and Hirshfeld surface analysis. For example, the crystal structure and supramolecular characteristics of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine were examined, highlighting the importance of π–π stacking and hydrogen bonding in the molecular assembly . These types of interactions could also be relevant in the structure of 3-(1H-Pyrrol-1-yl)propan-1-amine.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including cyclization and condensation. A study described the synthesis of pyrrole derivatives by treating 2-[4-hydroxy benz-1(propene-1-one)]Pyrrole II with different reagents, leading to cyclization with sulfur and iodine to yield complex pyrrole compounds . This indicates that 3-(1H-Pyrrol-1-yl)propan-1-amine could also participate in similar reactions, potentially leading to a wide range of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. For instance, the synthesis of a series of N-(pyrrol-2-yl)amines and their reduction products revealed changes in crystal symmetry and molecular conformation upon reduction, affecting the compounds' planarity and supramolecular assembly . These findings suggest that the physical and chemical properties of 3-(1H-Pyrrol-1-yl)propan-1-amine would be determined by its specific functional groups and molecular geometry, which could be further studied using similar synthetic and analytical approaches.
Scientific Research Applications
Catalyst in Olefin Epoxidation
3-(1H-Pyrrol-1-YL)propan-1-amine derivatives have been used in ruthenium carbene catalysts for olefin epoxidation. These catalysts demonstrate high turnover numbers (TON) and selectivity for the epoxide product in various olefin substrates. The study by Dakkach et al. (2014) highlights the potential of these compounds in creating efficient heterogeneous catalyst systems (Dakkach et al., 2014).
Novel Route to Synthesize Pyrroles
The compound plays a role in synthesizing 1,2,4-trisubstituted pyrroles. As described by Friedrich et al. (2002), primary amines, under palladium catalysis, react with specific diacetates to yield these pyrroles in moderate to good yields (Friedrich et al., 2002).
Functionalization of Graphene Layers
A study by Barbera et al. (2017) demonstrates the use of pyrrole compounds, derived from primary amines like 3-(1H-Pyrrol-1-YL)propan-1-amine, in the functionalization of graphene layers. This method offers an efficient and sustainable approach to modify the solubility parameters of graphene layers (Barbera et al., 2017).
Generation of Structurally Diverse Libraries
Roman (2013) utilized a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, to generate a structurally diverse library of compounds, indicating the potential of 3-(1H-Pyrrol-1-YL)propan-1-amine in similar applications (Roman, 2013).
Catalytic Activity in Iron(III)-Schiff Base Complexes
Iron(III) complexes of Schiff bases, containing pyrrole derivatives like 3-(1H-Pyrrol-1-YL)propan-1-amine, have been studied for their catalytic activity, especially in the epoxidation of cis-1, 2-diphenylethylene, as reported by Turkyilmaz et al. (2013) (Turkyilmaz et al., 2013).
Complexation to Cadmium(II)
The reaction of 2-pyridinecarbaldehyde with derivatives of 3-(1H-Pyrrol-1-YL)propan-1-amine, as explored by Hakimi et al. (2013), led to complexes with cadmium(II), showcasing the compound's utility in coordination chemistry (Hakimi et al., 2013).
Safety And Hazards
Future Directions
The future directions for “3-(1H-Pyrrol-1-YL)propan-1-amine” and similar compounds could involve further exploration of their synthesis and potential applications. Pyrrole-containing compounds are known to have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .
properties
IUPAC Name |
3-pyrrol-1-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRYJJXBFLHSJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404557 | |
Record name | N-(3-aminopropyl)-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrrol-1-YL)propan-1-amine | |
CAS RN |
60794-90-3 | |
Record name | N-(3-aminopropyl)-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-pyrrol-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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